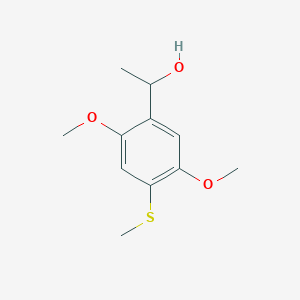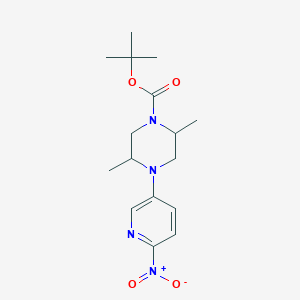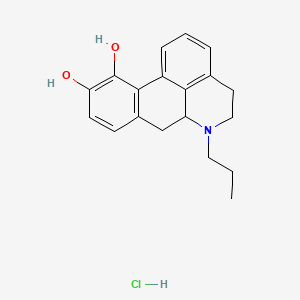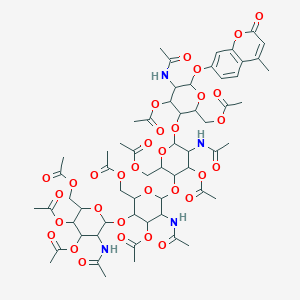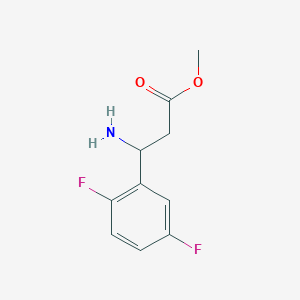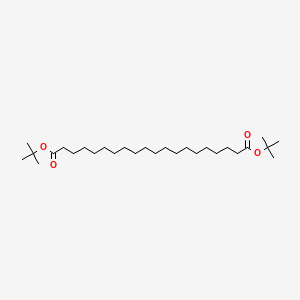
3-Phenylazetidine hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylazetidine hemioxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the phenyl group attached to the azetidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This photochemical reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.
Another method involves the use of organometallic intermediates. For instance, the cross-coupling reaction using palladium catalysts and phosphine ligands can be employed, starting from 3-iodo-azetidine . This method requires the generation of an azetidine–zinc complex before the subsequent coupling reaction.
Industrial Production Methods
Industrial production of 3-Phenylazetidine hemioxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of robust catalytic systems and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylazetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Applications De Recherche Scientifique
3-Phenylazetidine hemioxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism of action of 3-Phenylazetidine hemioxalate involves its interaction with specific molecular targets and pathways. The phenyl group attached to the azetidine ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylazetidine: The parent compound without the hemioxalate group.
3,3-Diarylazetidines: Compounds with two aryl groups attached to the azetidine ring.
Azetidine derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness
3-Phenylazetidine hemioxalate is unique due to the presence of the hemioxalate group, which can influence its solubility, stability, and reactivity
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
oxalic acid;3-phenylazetidine |
InChI |
InChI=1S/2C9H11N.C2H2O4/c2*1-2-4-8(5-3-1)9-6-10-7-9;3-1(4)2(5)6/h2*1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
Clé InChI |
YADXJOOKPMCUBF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC=C2.C1C(CN1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


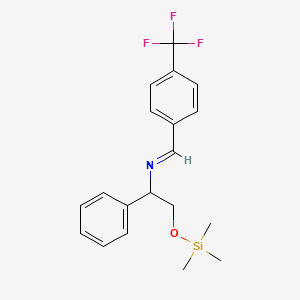
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

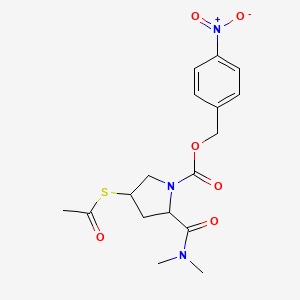
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
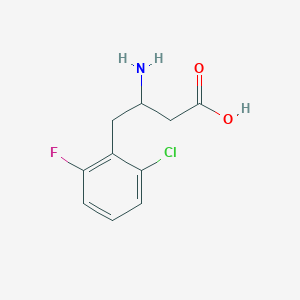
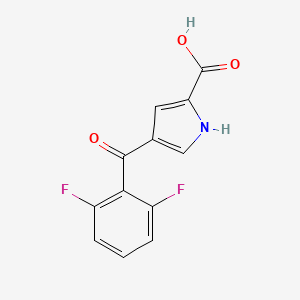
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
